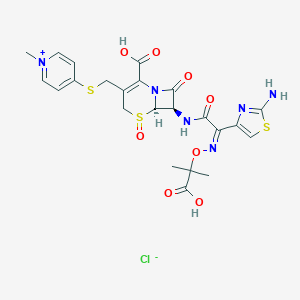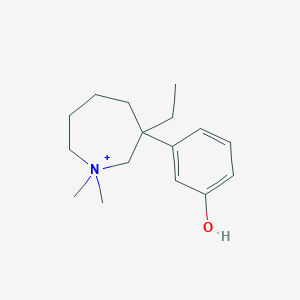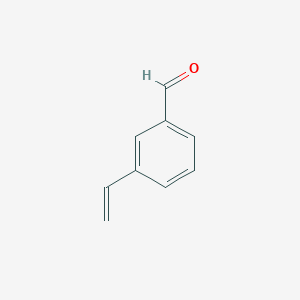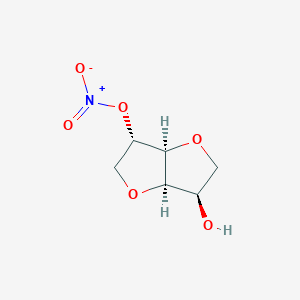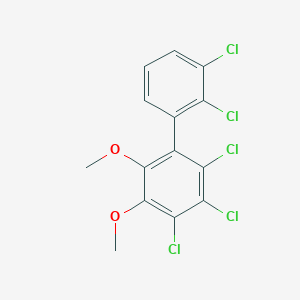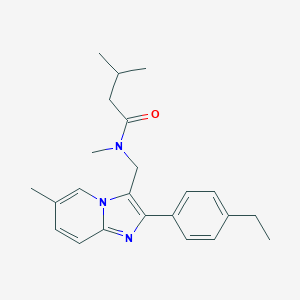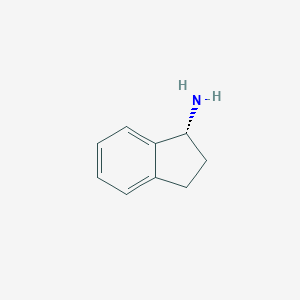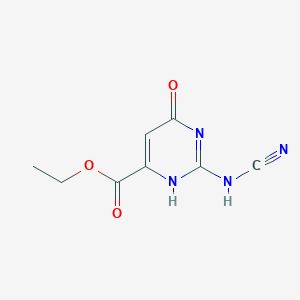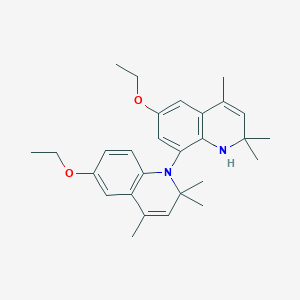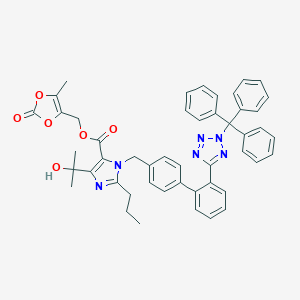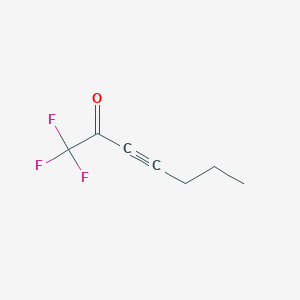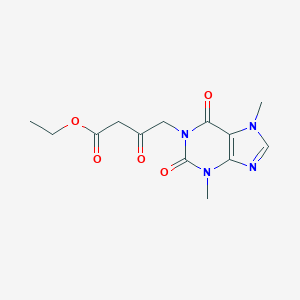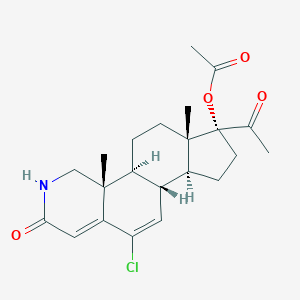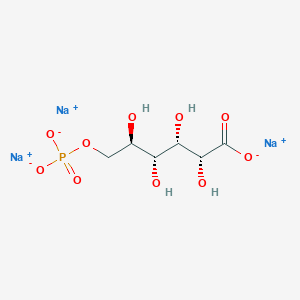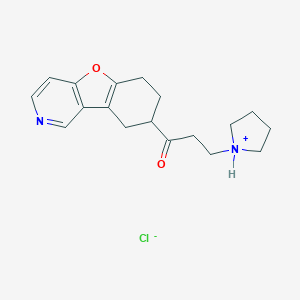
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride, also known as THBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
作用機序
The precise mechanism of action of 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride is not fully understood, but it is believed to act on several molecular targets, including ion channels, receptors, and enzymes. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
生化学的および生理学的効果
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to have several biochemical and physiological effects, including modulation of neurotransmitter systems, analgesic and anti-inflammatory effects, and potential neuroprotective effects. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to increase the release of dopamine and glutamate in certain brain regions, which may contribute to its potential therapeutic effects in neurological disorders. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has also been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
実験室実験の利点と制限
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential therapeutic applications. However, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride also has several limitations, including its limited solubility in water and potential toxicity at high concentrations. Careful attention should be given to the dose and route of administration to ensure the safety and efficacy of 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride in lab experiments.
将来の方向性
There are several future directions for research on 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride, including further investigation of its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and safety profiles. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has the potential to be developed into new drugs for the treatment of neurological disorders, pain, and inflammation, and further research is needed to fully explore its therapeutic potential.
Conclusion:
In conclusion, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. Its synthesis method is complex, and its mechanism of action is not fully understood. 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has shown potential therapeutic applications in neurological disorders, pain, and inflammation, and further research is needed to fully explore its therapeutic potential.
合成法
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride is synthesized through a multi-step process involving the reaction of several chemical compounds, including 3-(pyrrolidin-1-yl)propanoic acid, 1,2,3,4-tetrahydrobenzo[f]quinoline-8-carboxylic acid, and hydrochloric acid. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has shown potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. In neuroscience, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to modulate the activity of certain neurotransmitter systems, such as dopamine and glutamate, which are involved in various neurological disorders, including schizophrenia, Parkinson's disease, and addiction. In pharmacology, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. In drug discovery, 2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
特性
CAS番号 |
100365-96-6 |
|---|---|
製品名 |
2-(3-(Pyrrolidin-1-yl)propionyl)-1,2,3,4-tetrahydrobenzofuro(3,2-c)pyridine hydrochloride |
分子式 |
C18H23ClN2O2 |
分子量 |
334.8 g/mol |
IUPAC名 |
3-pyrrolidin-1-ium-1-yl-1-(6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-8-yl)propan-1-one;chloride |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-16(6-10-20-8-1-2-9-20)13-3-4-17-14(11-13)15-12-19-7-5-18(15)22-17;/h5,7,12-13H,1-4,6,8-11H2;1H |
InChIキー |
GNDUIKILGUERGQ-UHFFFAOYSA-N |
SMILES |
C1CC[NH+](C1)CCC(=O)C2CCC3=C(C2)C4=C(O3)C=CN=C4.[Cl-] |
正規SMILES |
C1CC[NH+](C1)CCC(=O)C2CCC3=C(C2)C4=C(O3)C=CN=C4.[Cl-] |
同義語 |
BENZOFURO(3,2-c)PYRIDINE, 1,2,3,4-TETRAHYDRO-2-((3-(1-PYRROLIDINYL)PRO PIONYL)-, |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



